molecular formula C11H10Cl2N2S B8654605 4-Chloro-2-(5-chloro-2-thienyl)-5-ethyl-6-methyl-pyrimidine

4-Chloro-2-(5-chloro-2-thienyl)-5-ethyl-6-methyl-pyrimidine

Cat. No. B8654605
M. Wt: 273.2 g/mol
InChI Key: NIBGBNWFVOQXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(5-chloro-2-thienyl)-5-ethyl-6-methyl-pyrimidine is a useful research compound. Its molecular formula is C11H10Cl2N2S and its molecular weight is 273.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-(5-chloro-2-thienyl)-5-ethyl-6-methyl-pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(5-chloro-2-thienyl)-5-ethyl-6-methyl-pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-2-(5-chloro-2-thienyl)-5-ethyl-6-methyl-pyrimidine

Molecular Formula

C11H10Cl2N2S

Molecular Weight

273.2 g/mol

IUPAC Name

4-chloro-2-(5-chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidine

InChI

InChI=1S/C11H10Cl2N2S/c1-3-7-6(2)14-11(15-10(7)13)8-4-5-9(12)16-8/h4-5H,3H2,1-2H3

InChI Key

NIBGBNWFVOQXQN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1Cl)C2=CC=C(S2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

An 100-mL round bottomed flask was charged 2-(5-Chloro-2-thienyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one (4 g, 15.7 mmol). POCl3 (16 ml) was added. The resulting mixture was stirred at 90 C for 6 hr. After cooling to room temperature, the volatile material was removed under reduced pressure and the residue was with NaHCO3 aq (100 ml). Dichloromethane was added. The organic layer was separated and passed through a plug of silica gel, using dichloromethane as eluent to give the title compound as a solid (2.82 g, 66% yield).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Yield
66%

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